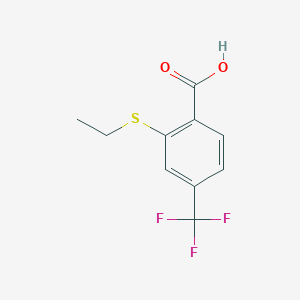

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAYHHFIEBNEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with ethylthiol and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-(Ethylthio)-4-(trifluoromethyl)benzoic acid" are not available within the provided search results, the available information indicates potential applications and synthesis methods.

Chemical Information

this compound is a benzoic acid derivative . The search results indicate it may have antimicrobial and anti-inflammatory effects.

Synthesis of Related Compounds

- 2-Alkylmercapto-4-(trifluoromethyl) benzoic acid esters These are valuable intermediates for herbicide preparation used in maize crops . These esters can be produced by reacting 2-chloro-4-(trifluoromethyl) benzoic acid esters with an alkali metal, alkaline earth metal, or ammonium alkyl mercaptide in organic solvents . The alkyl mercaptide can also be generated in situ using the free alkyl mercaptan in the presence of an inorganic or organic base . The reaction is carried out at temperatures from 0°C to 150°C .

- 2-Chloro-4-trifluoromethylbenzoic acid can be synthesized using 3,4-dichlorobenzotrifluoride as a raw material . One method involves adding alkali into an organic solvent, followed by the dropwise addition of propane diacid diethyl ester to stir, and then dropwise addition of 3,4-dichloro-trifluorotoluene . The mixture undergoes pressure reduction to remove the organic solvent, followed by the addition of a sodium hydroxide aqueous solution for heating reflux . After further processing, 2-chloro-4-trifluoromethyl benzoic acid is obtained .

Potential Applications

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The ethylthio group can participate in redox reactions, potentially modulating the activity of target molecules .

Comparison with Similar Compounds

Research Findings and Implications

- Solubility Challenges : Like other CF₃-substituted benzoic acids, 2-(ethylthio)-4-CF₃-BA likely exhibits low aqueous solubility, necessitating prodrug strategies or formulation optimization .

- Agrochemical Relevance : Structural parallels with quizalofop-ethyl suggest possible herbicidal activity, though empirical validation is required .

Biological Activity

2-(Ethylthio)-4-(trifluoromethyl)benzoic acid is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C11H10F3O2S

- Molecular Weight : 271.26 g/mol

- Structure : The compound features a benzoic acid moiety with an ethylthio group and a trifluoromethyl substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is particularly noted in breast and colon cancer cells, where it inhibits cell proliferation and promotes cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

The biological effects of this compound are likely mediated through several mechanisms:

- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, facilitating penetration into microbial membranes.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes in both bacteria and cancer cells.

- Cytokine Modulation : By affecting signaling pathways, it can alter the production of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the compound against a panel of bacterial pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Cancer Cell Apoptosis

A recent investigation reported in Cancer Letters highlighted that treatment with this compound led to a significant decrease in viability of MCF-7 breast cancer cells. The study revealed that the compound activated caspase-3 and -9, suggesting a mitochondrial pathway involvement in apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Cell membrane disruption, enzyme inhibition |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Antitubercular | Targeting DprE1 enzyme |

| 2-Bromo-4-(trifluoromethyl)benzoic acid | Antimicrobial | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.